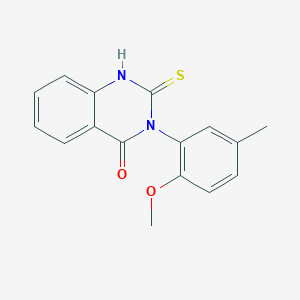

3-(2-Methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Description

3-(2-Methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with a 2-methoxy-5-methylphenyl group at position 3 and a sulfanyl (-SH) group at position 2. Quinazolinone derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .

Propriétés

IUPAC Name |

3-(2-methoxy-5-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-10-7-8-14(20-2)13(9-10)18-15(19)11-5-3-4-6-12(11)17-16(18)21/h3-9H,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQNGRLWIQQHJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2C(=O)C3=CC=CC=C3NC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using methoxy and methyl halides.

Addition of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, thiols, amines.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Dihydroquinazolinones.

Substitution Products: Various substituted quinazolinone derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-(2-Methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate binding.

Modulating Receptor Activity: Interacting with receptors to alter their signaling pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through various pathways.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

Quinazolinone derivatives vary significantly based on substituents at positions 2 and 3. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Bulkier Substituents : The butan-2-yl group in may reduce metabolic clearance but could hinder target binding.

- Sulfanyl vs. Sulfonamide : The sulfanyl group (-SH) in the target compound may confer redox activity or metal-binding properties, whereas sulfonamide derivatives (e.g., ) exhibit enhanced COX-2 inhibition due to hydrogen-bonding interactions.

Physicochemical Properties

- Thermal Stability: Melting points for related compounds range from 228–230 °C (e.g., compound 4l ), indicating moderate thermal stability typical of quinazolinones.

Activité Biologique

3-(2-Methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, also known by its CAS number 379728-00-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H14N2O2S, with a molecular weight of approximately 298.36 g/mol. Its structure features a quinazolinone core substituted with a methoxy and methyl group on the phenyl ring and a sulfanyl group, which may contribute to its biological properties.

Anticancer Activity

Research indicates that derivatives of quinazolinone compounds often exhibit anticancer properties. For instance, studies have shown that certain quinazolinone derivatives can inhibit the growth of various cancer cell lines. The specific compound has been evaluated for its cytotoxic effects against several human cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and U-87 MG (glioblastoma) using MTT assays.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

These results suggest that the compound exhibits moderate to potent antiproliferative activity, warranting further investigation into its mechanism of action.

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways such as PI3K/Akt/mTOR. In vitro studies have shown that certain analogs can significantly reduce the phosphorylation of Akt, indicating a potential pathway for therapeutic intervention in cancer treatment .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence supporting the antimicrobial activity of quinazolinone derivatives. Preliminary studies indicate that the compound demonstrates moderate antibacterial effects against common pathogens.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings highlight the potential utility of this compound in treating infections caused by resistant bacterial strains.

Case Studies

Several case studies have documented the efficacy of quinazolinone derivatives in preclinical settings:

- In Vivo Efficacy : A study involving a U-87 MG xenograft model demonstrated that treatment with the compound resulted in significant tumor reduction compared to control groups. The treatment was well tolerated with minimal side effects observed .

- Combination Therapy : Another investigation explored the synergistic effects of this compound when combined with established chemotherapeutics like doxorubicin. Results indicated enhanced efficacy and reduced toxicity profiles, suggesting a promising avenue for combination therapies in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.